Hexaethylene glycol monododecyl ether

Overview

Description

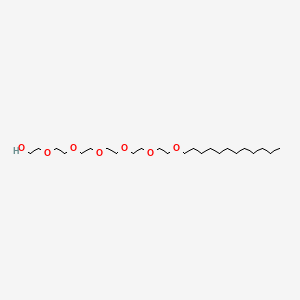

Hexaethylene glycol monododecyl ether is a non-ionic surfactant with the chemical formula CH₃(CH₂)₁₁(OCH₂CH₂)₆OH . It consists of a hydrophobic dodecyl (C12) tail and a hydrophilic hexaethylene glycol head, making it amphiphilic. This compound is widely used in biochemical and biophysical research due to its ability to solubilize and stabilize membrane proteins .

Mechanism of Action

Hexaethylene glycol monododecyl ether, also known as C12E6 or Dodecylhexaglycol, is a biochemical reagent that can be used in life science related research . It has a molecular weight of 450.65 .

Target of Action

It is known to be a non-ionic surfactant , which means it can interact with a variety of biological targets, particularly those involved in cell membrane integrity and function.

Mode of Action

As a non-ionic surfactant, this compound can interact with cell membranes, potentially altering their properties and functions. For example, it has been reported to effectively release histamine from rat peritoneal mast cells . This suggests that it may disrupt the cell membrane, leading to the release of intracellular components.

Biochemical Pathways

Given its role as a surfactant and its ability to release histamine from cells , it may influence pathways related to cell membrane function and integrity, as well as inflammatory responses.

Result of Action

Its ability to release histamine from cells suggests that it may induce cellular responses typically associated with inflammation and allergic reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its surfactant properties may be affected by the presence of other substances in the environment. Additionally, factors such as temperature, pH, and the presence of other biochemicals could potentially influence its action .

Biochemical Analysis

Biochemical Properties

Hexaethylene glycol monododecyl ether plays a crucial role in biochemical reactions due to its surfactant properties. It interacts with enzymes, proteins, and other biomolecules by disrupting lipid bilayers and solubilizing membrane proteins. This compound is known to release histamine from rat peritoneal mast cells, indicating its interaction with cellular components involved in immune responses . Additionally, it can affect the activity of extracellular lipases by partitioning them into detergent-rich phases .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a plasticizer, increasing the mobility of lipophilic molecules within cellular membranes . This compound can also affect the permeability of cell membranes, facilitating the transport of other molecules into cells . Its impact on histamine release from mast cells suggests a role in modulating immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects by interacting with lipid bilayers and membrane proteins. It disrupts the lipid organization, leading to increased membrane fluidity and permeability . This compound can also bind to specific proteins, altering their conformation and activity. For example, it can inhibit or activate enzymes by changing their interaction with lipid membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation depend on factors such as temperature and pH. Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity . Studies have shown that its effects on histamine release from mast cells can vary with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the permeability of cell membranes and facilitate the transport of other molecules. At high doses, it may cause toxic or adverse effects, such as cell lysis and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect the metabolic flux and levels of metabolites by altering the permeability of cellular membranes . This compound may also influence the activity of enzymes involved in lipid metabolism, leading to changes in the composition of cellular lipids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by interacting with transporters and binding proteins. Its non-ionic nature allows it to diffuse across cell membranes, facilitating its accumulation in specific cellular compartments . This compound can also affect the localization of other molecules by altering membrane permeability .

Subcellular Localization

This compound is localized in various subcellular compartments, including the plasma membrane and intracellular organelles. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell . This compound’s ability to disrupt lipid bilayers and solubilize membrane proteins makes it a valuable tool for studying subcellular localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaethylene glycol monododecyl ether is typically synthesized through the reaction of dodecanol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide. The process involves the stepwise addition of ethylene oxide to dodecanol, resulting in the formation of the hexaethylene glycol chain .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure the efficient and consistent formation of the desired product. The final product is purified through distillation or other separation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Hexaethylene glycol monododecyl ether primarily undergoes reactions typical of ethers and alcohols. These include:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alkyl halides can be used for substitution reactions, often requiring acidic or basic conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Substitution: Various substituted ethers depending on the reagents used.

Scientific Research Applications

Hexaethylene glycol monododecyl ether is extensively used in various scientific research fields:

Chemistry: It is used as a surfactant in the synthesis and stabilization of nanoparticles and other colloidal systems.

Biology: It facilitates the solubilization and purification of membrane proteins, aiding in structural and functional studies.

Medicine: It is employed in drug delivery systems, particularly in the formation of liposomes and vesicles for encapsulating bioactive compounds.

Comparison with Similar Compounds

Hexaethylene glycol monododecyl ether is part of a family of ethoxylated alcohols, each varying by the length of the ethylene glycol chain. Similar compounds include:

- Tetraethylene glycol monododecyl ether

- Pentaethylene glycol monododecyl ether

- Octaethylene glycol monododecyl ether

- Decaethylene glycol monododecyl ether

Uniqueness: this compound strikes a balance between hydrophilicity and hydrophobicity, making it particularly effective in solubilizing membrane proteins without causing significant denaturation or aggregation. This balance is less optimal in compounds with shorter or longer ethylene glycol chains .

Biological Activity

Hexaethylene glycol monododecyl ether (C12E6) is a nonionic surfactant widely used in various scientific and industrial applications due to its unique amphiphilic properties. This compound, with the chemical formula C24H50O7 and a molecular weight of approximately 422.60 g/mol, exhibits significant biological activity, particularly in the fields of protein solubilization, membrane biology, and nanotechnology.

This compound consists of a hydrophilic hexaethylene glycol chain and a hydrophobic dodecyl group. This structure allows it to effectively reduce surface tension between different phases, making it a valuable agent for emulsification and solubilization.

| Property | Value |

|---|---|

| Molecular Formula | C24H50O7 |

| Molecular Weight | 422.60 g/mol |

| Type | Nonionic surfactant |

| Solubility | Soluble in water |

1. Protein Solubilization and Purification

One of the primary applications of C12E6 is in the solubilization and purification of proteins. It aids in making hydrophobic proteins accessible for further studies while minimizing denaturation. Research has shown that C12E6 is effective in solubilizing challenging proteins, including membrane proteins that are prone to aggregation.

2. Membrane Biology Research

C12E6 plays a crucial role in membrane biology by interacting with biological membranes. Its amphiphilic nature allows it to disrupt membranes, facilitating the isolation and characterization of membrane components such as proteins and lipids. Additionally, it can be utilized to create artificial membrane systems for studying transport processes.

3. Nanotechnology Applications

In nanotechnology, C12E6 is employed to stabilize colloidal dispersions and modify the surface properties of nanoparticles. This modification influences how nanoparticles interact with biological systems, making C12E6 valuable in drug delivery systems and other biomedical applications.

Case Study 1: Protein Purification

A study demonstrated that C12E6 effectively solubilized membrane proteins from E. coli, allowing for their subsequent purification using affinity chromatography. The mild detergency of C12E6 preserved protein structure, which is critical for functional assays.

Case Study 2: Virucidal Activity

Research investigated the virucidal activity of mixtures containing C12E6 against lipid-containing viruses such as herpes virus and respiratory syncytial virus. The study revealed that C12E6 could extract lipids from viral envelopes, leading to viral inactivation through the formation of mixed micelles .

Toxicity and Safety Profile

While C12E6 is generally considered to have low to moderate toxicity, it can cause skin and eye irritation upon contact. Safety data indicate that exposure should be minimized, particularly in concentrated forms .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related surfactants:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C24H50O7 | Nonionic surfactant; effective emulsifier |

| Heptaethylene Glycol Monododecyl Ether | C26H54O8 | Longer ethylene glycol chain; different solubility profile |

| Octaethylene Glycol Monododecyl Ether | C28H58O9 | Enhanced hydrophilicity; used in specialized applications |

| Decaethylene Glycol Monododecyl Ether | C32H66O11 | High hydrophilicity; used in specialized applications |

The unique balance of hydrophilic and lipophilic properties makes this compound versatile across numerous applications while maintaining stability and effectiveness.

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O7/c1-2-3-4-5-6-7-8-9-10-11-13-26-15-17-28-19-21-30-23-24-31-22-20-29-18-16-27-14-12-25/h25H,2-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCFEGKCRWEVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058633 | |

| Record name | Hexaethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-96-7 | |

| Record name | 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaoxyethylene dodecyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18-hexaoxatriacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: This set of research papers primarily focuses on the physicochemical properties and applications of C12E6 as a surfactant and in the formation of micelles. The catalytic properties of C12E6 are not extensively discussed within these papers.

ANone: While these research papers extensively study C12E6's behavior, they do not delve into systematic modifications of its structure to assess the impact on activity, potency, or selectivity. Therefore, we currently lack sufficient information from these papers to establish a comprehensive SAR for C12E6.

ANone: The provided research articles primarily focus on the scientific aspects of Hexaethylene glycol monododecyl ether. They do not delve into specific SHE regulations or guidelines concerning its use or handling.

ANone: The provided research papers primarily focus on the physicochemical properties and applications of C12E6 as a surfactant and in the formation of micelles, they do not cover its pharmacokinetic and pharmacodynamic properties.

ANone: The provided research papers primarily focus on the physicochemical properties and applications of C12E6 as a surfactant and in the formation of micelles, they do not cover its in vitro or in vivo efficacy.

ANone: The provided research papers do not address any resistance or cross-resistance mechanisms associated with C12E6.

ANone: The provided research papers focus on the physicochemical properties of C12E6 and its interactions in various systems. Toxicology and safety data are not within the scope of these studies.

ANone: The provided research papers do not focus on drug delivery and targeting aspects of C12E6.

ANone: The provided research papers do not discuss biomarkers or diagnostics related to C12E6.

ANone: The environmental impact and degradation of C12E6 are not specifically addressed within these research papers.

ANone: The provided research papers do not provide detailed validation information for the specific analytical methods used.

ANone: Quality control and assurance procedures for C12E6 are not specifically discussed in these research papers.

ANone: The provided research papers do not discuss the potential immunogenicity or immunological responses elicited by C12E6.

ANone: Drug-transporter interactions are not discussed in the provided set of research papers.

ANone: The provided research papers do not address the potential of C12E6 to induce or inhibit drug-metabolizing enzymes.

A: While these papers primarily focus on the behavior and properties of C12E6, direct comparisons with alternative surfactants are limited. One study explored the effects of co-solutes on C12E6 adsorption, indirectly suggesting potential alternatives depending on the desired application. []

ANone: The provided research papers do not cover aspects related to recycling or waste management of C12E6.

ANone: These research articles highlight the importance of advanced analytical techniques for studying surfactant systems, including SANS, neutron reflectivity, and surface tension measurements. Access to such infrastructure and expertise is crucial for advancing this field.

ANone: While not explicitly outlining a historical context, these research articles collectively contribute to the understanding of C12E6's behavior, paving the way for potential advancements in various applications like emulsion stabilization and interfacial engineering.

A: The research on C12E6 showcases a blend of physical chemistry, materials science, and analytical chemistry. The study of its interactions at interfaces and within complex fluids requires expertise from these diverse fields, highlighting the importance of interdisciplinary collaboration. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.